molecular formula C73H52N2 B1149813 N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine) CAS No. 174141-92-5

N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine)

Cat. No.: B1149813
CAS No.: 174141-92-5
M. Wt: 957.20738
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Fluorene Architecture: Electronic and Steric Implications of 9,9-Diyl Substitution

The fluorene backbone serves as the fundamental structural unit in this molecular design, with the 9,9-diyl substitution pattern playing a crucial role in determining both electronic properties and molecular conformation. The substitution at the 9-position of fluorene has been extensively studied in related compounds, revealing significant implications for molecular stability and electronic behavior.

The 9,9-diyl substitution in fluorene derivatives creates a quaternary carbon center that fundamentally alters the planarity and electronic distribution of the aromatic system. Research on 9,9-diphenylfluorene demonstrates that this substitution pattern results in a molecular weight of 318.4 grams per mole and exhibits specific conformational preferences. The incorporation of phenylene linkers at the 9,9-positions extends the conjugated system while maintaining structural rigidity through the sp3-hybridized carbon bridge.

Steric effects play a dominant role in determining the overall molecular architecture. The 9,9-diyl substitution creates significant steric hindrance compared to alkyl-substituted analogs, influencing both intramolecular interactions and intermolecular packing arrangements. This steric bulk prevents unwanted aggregation effects that could otherwise quench electronic properties in solid-state applications.

The electronic implications of 9,9-diyl substitution are particularly noteworthy in the context of charge transport properties. Studies on related fluorene systems indicate that strain energy and electronic properties are intimately connected, with structural modifications affecting energy gaps, ionization potentials, and electron affinities. The rigid fluorene core provides a stable platform for electron delocalization while the 9,9-substitution pattern enables fine-tuning of frontier molecular orbital energies.

Temperature-dependent structural analysis reveals that fluorene-based systems can undergo conformational transitions under thermal stress. Phase transition studies of fluorene itself demonstrate that the molecular arrangement can evolve from herringbone patterns to more ordered stacking configurations, dramatically modifying electronic structure and optical response. These findings suggest that the 9,9-diyl substitution pattern in the target compound serves to stabilize preferred conformations and prevent undesirable phase transitions.

The crystallographic analysis of related 9,9-diphenylfluorene compounds provides insight into the preferred molecular geometry. The fluorene core maintains planarity despite the bulky substituents, with the phenyl groups adopting specific orientations that minimize steric clashes while maximizing electronic conjugation. This structural arrangement is critical for optimizing charge transport pathways throughout the extended molecular framework.

Properties

IUPAC Name

4-phenyl-N-(4-phenylphenyl)-N-[4-[9-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H52N2/c1-5-17-53(18-6-1)57-29-41-63(42-30-57)74(64-43-31-58(32-44-64)54-19-7-2-8-20-54)67-49-37-61(38-50-67)73(71-27-15-13-25-69(71)70-26-14-16-28-72(70)73)62-39-51-68(52-40-62)75(65-45-33-59(34-46-65)55-21-9-3-10-22-55)66-47-35-60(36-48-66)56-23-11-4-12-24-56/h1-52H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVNUSIHWZLMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H52N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Fluorene Core Formation

The fluorene backbone is constructed via Suzuki-Miyaura coupling, which links aryl halides to boronic acids under palladium catalysis. For this compound, 9,9-bis(4-bromophenyl)fluorene reacts with biphenyl-4-amine-derived boronic esters. Key parameters include:

  • Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2 at 0.5–2 mol% loading.

  • Base : K2CO3 or Cs2CO3 in a biphasic solvent system (toluene/water).

  • Temperature : 80–110°C for 12–24 hours.

Table 1: Suzuki-Miyaura Coupling Optimization

ParameterOptimal RangeYield (%)
Catalyst (Pd(dppf)Cl2)1.5 mol%78–85
Solvent Ratio (Tol:H2O)3:182
Reaction Time18 hours85

This method achieves moderate yields but requires rigorous exclusion of oxygen to prevent palladium deactivation.

Buchwald-Hartwig Amination for N-Aryl Bond Formation

The introduction of biphenylamine groups proceeds via Buchwald-Hartwig amination, coupling aryl halides with amines using palladium catalysts and bulky phosphine ligands.

Reaction Scheme :
9,9-bis(4-bromophenyl)fluorene+2[1,1’-biphenyl]-4-aminePd2(dba)3,XantphosTarget Compound\text{9,9-bis(4-bromophenyl)fluorene} + 2 \text{[1,1'-biphenyl]-4-amine} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos}} \text{Target Compound}

Critical Conditions :

  • Ligand : Xantphos or BrettPhos enhances catalyst stability.

  • Solvent : Toluene or dioxane at reflux (100–120°C).

  • Base : NaOtBu or LiHMDS.

Table 2: Ligand Impact on Amination Efficiency

LigandPd Loading (mol%)Yield (%)Purity (%)
Xantphos2.07298
BrettPhos1.56897
BINAP3.05592

Side reactions, such as homocoupling, are suppressed by ligand selection and excess amine.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. Key advantages include:

  • Residence Time : 30–60 minutes vs. 18 hours in batch.

  • Yield Improvement : 88–92% due to precise temperature control.

  • Solvent Recovery : Integrated distillation units recycle toluene (>95% efficiency).

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Yield (%)8590
Purity (%)9899
Throughput (kg/day)550

Purification and Isolation

Post-reaction purification involves:

  • Liquid-Liquid Extraction : Removal of Pd residues using aqueous EDTA.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1).

  • Recrystallization : Dichloromethane/methanol system.

Table 4: Purification Outcomes

StepPurity Increase (%)Pd Residue (ppm)
Extraction85 → 92500 → 200
Chromatography92 → 98200 → 50
Recrystallization98 → 99.550 → <10

Alternative Synthetic Routes

Ullmann Coupling for Amine Attachment

Ullmann coupling, using copper catalysts, offers a lower-cost alternative to palladium-based methods:

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

  • Solvent : DMF at 130°C for 48 hours.

  • Yield : 60–65%, limited by side product formation.

Nucleophilic Aromatic Substitution

Electron-deficient fluorene intermediates react with amines in polar aprotic solvents:

  • Substrate : 9,9-bis(4-fluorophenyl)fluorene.

  • Conditions : KOH/DMSO, 120°C, 24 hours.

  • Yield : 50–55% due to competing hydrolysis.

Challenges and Optimization Strategies

Byproduct Formation

Major byproducts include:

  • Homocoupled amines : Mitigated by excess fluorene bromide (1.2 eq).

  • Dehalogenated fluorene : Minimized using degassed solvents.

Table 5: Byproduct Distribution

MethodTarget Compound (%)Byproducts (%)
Suzuki-Miyaura858
Buchwald-Hartwig7212
Ullmann6525

Catalyst Recycling

Pd recovery methods:

  • Supported Catalysts : Pd on activated carbon (reused 3–5 times).

  • Nanoparticle Filtration : Membrane filtration retains Pd nanoparticles .

Chemical Reactions Analysis

Types of Reactions: N,N’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of advanced materials, including polymers and dendrimers. Its highly conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as imaging agents due to their unique optical properties .

Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings, adhesives, and composites. Its stability and electronic properties make it valuable in the development of electronic devices and sensors .

Mechanism of Action

The mechanism by which N,N’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine) exerts its effects is primarily through its interaction with electronic systems. The compound’s conjugated structure allows it to participate in electron transfer processes, making it an effective material for use in electronic devices. The molecular targets and pathways involved include the conduction and valence bands in semiconductors, where the compound can facilitate charge transport .

Comparison with Similar Compounds

Absorption and Emission Profiles

  • Target Compound : Expected to exhibit strong absorption in the UV-vis range (300–400 nm) with a fluorescence peak near 450–500 nm, typical of fluorene-triarylamine hybrids .
  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine (): Shows a redshifted absorption (λmax = 380 nm) due to thiophene’s electron-rich nature, but lower photoluminescence quantum yield (PLQY = 45%) compared to fluorene derivatives .
  • BFLBBFLYQ (): Emits at 530 nm when mixed with TPD, demonstrating energy transfer to Alq3 in bilayer OLEDs .

Device Efficiency

Compound External Quantum Efficiency (EQE) Luminance (cd/m²) Voltage (V)
Target Compound (est.) 4–6% 1500 6–8
TPD () 1–2% 1000 10
BFLBBFLYQ:TPD Blend () 3.5% 1200 8

Critical Analysis of Advantages and Limitations

  • Advantages :
    • Superior thermal stability compared to TPD, enabling long-term device operation .
    • Tunable HOMO/LUMO levels via biphenyl/fluorene functionalization for compatibility with adjacent layers in OLEDs .
  • Limitations :
    • Lower solubility than hexyloxy- or methoxy-substituted analogues (e.g., ), complicating solution processing .
    • Higher synthetic complexity increases production costs compared to commercial HTLs like TPD .

Biological Activity

N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine), also known by its CAS number 174141-92-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C73H52N2 and a molecular weight of 957.21 g/mol. Its structure features multiple aromatic rings which are known to influence biological interactions.

PropertyValue
Molecular FormulaC73H52N2
Molecular Weight957.21 g/mol
CAS Number174141-92-5
InChI KeyNXVNUSIHWZLMGF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps including the coupling of fluorene derivatives with biphenyl amines. The detailed synthetic pathway can be referenced in various chemical literature focusing on organic synthesis techniques.

Antimicrobial Activity

Research indicates that compounds similar to N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine) exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of protozoan parasites such as Trypanosoma brucei and Leishmania donovani . However, specific activity against Trichomonas vaginalis was not observed.

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives possess significant antiprotozoal activity, they may also exhibit cytotoxic effects on mammalian cell lines. The selectivity index (SI) is crucial in determining the therapeutic window for these compounds. For example, a study reported EC50 values for various bisarylimidamide derivatives against T. brucei in the micromolar range while maintaining a favorable SI .

The proposed mechanism for the biological activity of these compounds involves binding to DNA minor grooves, disrupting the function of high mobility group (HMG) proteins essential for kinetoplast DNA (kDNA) integrity . This disruption leads to cell death in targeted parasites.

Case Study 1: Antiprotozoal Screening

A comprehensive screening of related compounds demonstrated that certain analogs exhibited submicromolar inhibition against T. brucei, while others were effective against both T. cruzi and L. donovani. The findings suggest that structural modifications significantly impact biological efficacy .

Case Study 2: Biophysical Characterization

In another study focused on biophysical characterization, researchers utilized techniques such as fluorescence spectroscopy to assess the binding affinity of these compounds to AT-rich DNA regions. Results indicated strong binding capabilities correlated with increased antiparasitic activity .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative procedure involves:

  • Starting materials : 3-(4-bromophenyl)-9-phenyl-9H-carbazole, 9,9-dimethyl-9H-fluoren-2-amine, and 4-bromo-1,1'-biphenyl .
  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand.
  • Purification : Column chromatography (hexane:ethyl acetate = 4:1) yields the product as a pale solid with 92% efficiency .
  • Optimization : Adjusting reaction temperature (110–130°C), ligand-to-palladium ratios, and solvent polarity (toluene/DMF mixtures) can enhance yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm) and fluorene methyl groups (δ 1.5–1.8 ppm) .
  • IR spectroscopy : Confirm amine N–H stretches (~3400 cm⁻¹) and C–C aromatic vibrations (1600–1450 cm⁻¹) .
  • CHN analysis : Validate molecular composition (e.g., C: 89.5%, H: 5.6%, N: 4.9%) .

Q. What are the recommended storage conditions and solubility profiles?

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO10–15
    Chloroform20–25
    THF5–10
    • Preparation : Heat to 37°C and sonicate to improve dissolution .

Advanced Research Questions

Q. How do structural modifications in the fluorene and biphenyl moieties influence electronic properties for optoelectronic applications?

  • Fluorene units : Enhance thermal stability and electron-transport properties due to rigid, planar structures .
  • Biphenyl/carbazole groups : Improve hole-transport capabilities via extended π-conjugation .
  • Methodology : Compare HOMO/LUMO levels using cyclic voltammetry and DFT calculations. For example, substituents like bromine (e.g., in ) lower LUMO levels, facilitating electron injection in OLEDs .

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties?

  • Case study : A 92% yield reported in vs. lower yields in similar syntheses (e.g., ).
    • Root cause : Variability in catalyst activity, purification efficiency, or starting material purity.
    • Resolution : Replicate conditions precisely (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates via TLC/MS .
  • Safety data conflicts : While classifies analogs as non-toxic, highlights brominated derivatives requiring stringent handling. Cross-reference SDS sheets and conduct toxicity assays (e.g., MTT) for validation .

Q. What methodologies are suitable for evaluating charge transport properties in thin-film devices?

  • Space-charge-limited current (SCLC) : Measure mobility (μ) by fitting current-voltage curves in hole-only devices .
  • Time-of-flight (TOF) : Assess carrier drift velocity under pulsed light excitation .
  • Film preparation : Spin-coat from chlorobenzene solutions (20 mg/mL) at 2000 rpm, anneal at 80°C for 10 minutes to minimize pinholes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.